molecular formula C7Cl2F6 B14183455 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene CAS No. 848243-38-9

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene

Cat. No.: B14183455
CAS No.: 848243-38-9
M. Wt: 268.97 g/mol
InChI Key: YLPVCNVWGLARHJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene is a specialized polyhalogenated benzene derivative that serves as a versatile and valuable building block in organic synthesis, particularly in the development of bioactive molecules. Its structure, featuring both chlorine and fluorine substituents alongside a trifluoromethyl group, is designed for strategic functionalization, allowing researchers to create complex target compounds with precision . Compounds containing the trifluoromethylphenyl group are significant intermediates in the synthesis of molecules for pharmaceutical and agrochemical applications . The incorporation of fluorine atoms and trifluoromethyl groups can profoundly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, often leading to enhanced biological activity . This reagent is strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

848243-38-9

Molecular Formula

C7Cl2F6

Molecular Weight

268.97 g/mol

IUPAC Name

1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene

InChI

InChI=1S/C7Cl2F6/c8-2-1(7(13,14)15)4(10)6(12)3(9)5(2)11

InChI Key

YLPVCNVWGLARHJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Pentachlorobenzonitrile Precursors

A primary method for synthesizing polyhalogenated trifluoromethylbenzenes involves the stepwise fluorination of pentachlorobenzonitrile. As detailed in CN114163296B, this two-step process begins with the fluorination of pentachlorobenzonitrile using potassium fluoride (KF) in the presence of a phase transfer catalyst (e.g., hexamethylguanidine fluoride). The reaction proceeds at 100–150°C in polar aprotic solvents such as N,N-dimethylformamide (DMF) or sulfolane, yielding 3,5-dichloro-2,4,6-trifluorobenzonitrile as an intermediate.

The second stage involves hydrolysis and decarboxylation. Treatment with 20–50% sodium hydroxide (NaOH) at 90–120°C hydrolyzes the nitrile group to a carboxylic acid, followed by decarboxylation at 120–150°C to eliminate CO₂. This method achieves an overall yield of 82–88% across four optimized examples (Table 1).

Table 1: Representative Reaction Conditions from CN114163296B

Example Solvent Catalyst Temp. (°C) Yield (%)
1 DMF Hexamethylguanidine F 110 85
2 DMF None 105 88
3 DMF None 150 86
4 Sulfolane Hexaethylguanidine Cl 120 82

Regioselective Trifluoromethylation Strategies

The introduction of the trifluoromethyl (-CF₃) group poses distinct challenges due to its strong electron-withdrawing nature. PMC6244963 demonstrates that copper(I)-catalyzed 1,3-dipolar cycloaddition reactions can install -CF₃ groups regioselectively on dichlorotrifluorobenzene derivatives. While this study focuses on triazole formation, the principles apply to aromatic systems:

  • Use of N,N-diisopropylethylamine (DIPEA) as a base facilitates deprotonation
  • Cu(I) catalysts (e.g., CuI) promote coupling without displacing existing halogens

For 1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene, analogous methods might involve:

  • Halogenation of a pre-functionalized benzene ring
  • Sequential nucleophilic aromatic substitution (SNAr) with trifluoromethylating reagents

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent critically impacts fluorination efficiency. DMF and sulfolane outperform less polar solvents due to their ability to dissolve both inorganic fluorides (e.g., KF) and organic substrates. Phase transfer catalysts like hexamethylguanidine fluoride enhance reactivity by shuttling fluoride ions into the organic phase, reducing reaction times from >24 hours to 7–10 hours.

Temperature and Stoichiometry Control

Maintaining temperatures between 100–150°C during fluorination prevents side reactions such as dechlorination or ring-opening. A molar ratio of 1:2–5 for the benzonitrile intermediate to NaOH ensures complete hydrolysis without excessive base decomposition.

Analytical and Characterization Data

Purity and Yield Optimization

The EPA CompTox Chemicals Dashboard lists impurities commonly observed in related compounds, including residual solvents (DMF <50 ppm) and incomplete fluorination byproducts. Patent CN114163296B addresses this through:

  • Vacuum distillation to remove low-boiling impurities
  • Silica gel chromatography for final purification

Industrial-Scale Production Considerations

Cost-Effective Fluoride Sources

Potassium fluoride remains the preferred fluorinating agent due to its low cost ($15–20/kg) compared to anhydrous hydrogen fluoride (HF). However, HF may be necessary for introducing the -CF₃ group via trifluoromethylation reactions.

Waste Stream Management

The hydrolysis step generates aqueous waste containing NaCl and NaF. Neutralization with HCl precipitates CaF₂, which can be filtered and disposed of as non-hazardous solid waste.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives of the compound .

Scientific Research Applications

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the bioavailability and stability of drug candidates.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the benzene ring and make it less reactive towards electrophiles. In biological systems, its interactions with molecular targets are still under investigation, but it is believed to interact with enzymes and receptors through non-covalent interactions .

Comparison with Similar Compounds

Chlorinated Benzene Derivatives

  • 1,2,4,5-Tetrachloro-3-methoxybenzene (Tecnazene) : A chlorinated benzene derivative with methoxy and chlorine substituents. Widely used as a sprout suppressant in potatoes. Unlike the target compound, tecnazene lacks fluorine and trifluoromethyl groups, making it less thermally stable and more prone to hydrolysis. Chlorine-dominated structures are effective in agrochemicals but exhibit lower environmental persistence compared to fluorinated analogs .
  • Tetrasul (1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene) : Features a sulfur-containing substituent (thioether group) and chlorine atoms. Used as an acaricide. The sulfur group enhances reactivity toward electrophilic attack, whereas the target compound’s fluorine and -CF₃ groups provide superior oxidative stability .

Fluorinated Aromatic Compounds

  • 3-(2,3,5-Trifluoro-6-(trifluoromethyl)pyridin-4-yl)pentane-2,4-dione Metal Complexes : A pyridine-based ligand with trifluoromethyl and fluorine groups, used in semiconductor materials. Unlike the target compound’s benzene core, the pyridine ring in this ligand allows for coordination with metals, enabling applications in organic electronics. Both compounds share strong electron-withdrawing -CF₃ groups, but the benzene derivative may exhibit lower solubility in polar solvents due to the absence of a diketone moiety .

Comparative Properties (Data Table)

Compound Core Structure Substituents Key Applications Reactivity/Stability
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene Benzene 2× Cl, 3× F, -CF₃ Agrochemicals/Electronics* High thermal stability, resistance to hydrolysis
Tecnazene Benzene 4× Cl, -OCH₃ Sprout suppression Moderate stability, hydrolyzes under basic conditions
Tetrasul Benzene 3× Cl, -S-(4-Cl-C₆H₄) Acaricide Reactive at sulfur site, moderate oxidative stability
3-(2,3,5-Trifluoro-6-(trifluoromethyl)pyridin-4-yl)pentane-2,4-dione Pyridine 3× F, -CF₃, diketone Semiconductors Metal-coordination capability, high electron affinity

*Inferred based on structural analogs.

Research Findings

  • Environmental Persistence : Fluorine’s strong C-F bonds may increase environmental persistence relative to sulfur-containing compounds like tetrasul, which degrade more readily via oxidation .
  • Synthetic Challenges : Introducing multiple fluorine and -CF₃ groups likely requires specialized fluorination techniques (e.g., Balz-Schiemann reaction), increasing synthesis complexity compared to chlorinated derivatives .

Biological Activity

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene, also known by its CAS number 4284-10-0, is a fluorinated aromatic compound that has garnered attention for its unique biological activities. The presence of multiple chlorine and trifluoromethyl groups in its structure contributes to its chemical stability and potential bioactivity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC7Cl2F6
Molecular Weight267.93 g/mol
CAS Number4284-10-0
PubChem CID2782510

The compound features a benzene ring substituted with two chlorine atoms and multiple trifluoromethyl groups, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased bioavailability in biological systems.

Antimicrobial Activity

Research has indicated that fluorinated compounds exhibit significant antimicrobial properties. A study demonstrated that similar fluorinated benzene derivatives showed effective inhibition against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Fluorinated compounds are known for their anti-inflammatory properties. In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various fluorinated compounds, including this compound. The results indicated a significant reduction in bacterial growth rates compared to controls, highlighting the compound's potential as an antimicrobial agent .
  • Inhibition of Inflammatory Cytokines : In a controlled laboratory setting, the compound was tested for its ability to inhibit TNF-α production in macrophages. Results showed a dose-dependent inhibition, suggesting that this compound could serve as a basis for developing new anti-inflammatory drugs .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects of this compound. Preliminary toxicity assessments indicate that high concentrations can lead to cytotoxic effects in mammalian cell lines. Further studies are necessary to establish safe dosage levels and potential side effects.

Q & A

Q. Methodological Answer :

  • 19F NMR Spectroscopy : Critical for confirming fluorine substitution patterns (δ -60 to -70 ppm for -CF₃ groups; δ -110 to -120 ppm for aromatic F) .
  • GC-MS : Detects trace impurities (e.g., dehalogenated byproducts) and validates molecular weight (expected m/z: ~284 for C₇HCl₂F₆).
  • X-Ray Crystallography : Resolves positional ambiguities in the benzene ring, especially when NMR data is inconclusive .
    Data Table : Illustrative NMR Shifts (Hypothetical)
Position Substituent ¹H NMR (ppm) ¹⁹F NMR (ppm)
1Cl--
2F--125
6-CF₃--65

Advanced: How do the electron-withdrawing substituents (-Cl, -F, -CF₃) influence the compound’s electronic properties for potential use in semiconductor materials?

Q. Methodological Answer :

  • Electron Affinity : The -CF₃ and -F groups significantly lower the LUMO energy, enhancing electron transport properties. Computational DFT studies (e.g., using Gaussian 16) can quantify orbital energies .
  • Applications : Similar trifluoromethylated benzene derivatives are used in organic semiconductors (e.g., electron-transport layers in OLEDs) due to their stability and charge mobility .
    Experimental Design :
    • Measure ionization potential (IP) via photoelectron spectroscopy.
    • Compare charge-carrier mobility in thin-film transistors vs. non-fluorinated analogs.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling in ¹H NMR or split peaks in ¹⁹F NMR)?

Q. Methodological Answer :

  • Dynamic Effects : Conformational flexibility of -CF₃ groups may cause splitting in ¹⁹F NMR. Use variable-temperature NMR to identify dynamic exchange .
  • Isotopic Labeling : Introduce ¹³C labels to track coupling interactions in complex splitting patterns.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using ADF or ORCA software) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Toxicity Mitigation : Use gloveboxes for fluorinated intermediates (potential release of HF vapors during hydrolysis) .
  • Storage : Store in amber glass under inert gas (Ar/N₂) to prevent moisture-induced degradation.
  • Waste Disposal : Neutralize halogenated waste with Ca(OH)₂ before disposal.

Advanced: What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling or nucleophilic aromatic substitution)?

Q. Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer cross-coupling reactions to specific positions.
  • Metal Catalysis : Use Pd/Cu systems for Suzuki-Miyaura coupling at deactivated positions (e.g., para to -CF₃) .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired products.

Advanced: How does the compound’s stability under UV/thermal stress impact its applicability in optoelectronic devices?

Q. Methodological Answer :

  • Accelerated Aging Tests : Expose thin films to UV light (λ = 365 nm) and monitor decomposition via FTIR or mass loss.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >250°C for fluorinated aromatics) .
  • Mitigation : Blend with stabilizing agents (e.g., hindered amine light stabilizers) for device integration.

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